Fingolimod - 162359-55-9

Fingolimod

Catalog Number: EVT-268116
CAS Number: 162359-55-9
Molecular Formula: C19H33NO2
Molecular Weight: 307.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fingolimod, also known as FTY720, is a sphingosine 1-phosphate receptor (S1PR) modulator. [, , , ] It is a structural analog of sphingosine-1-phosphate (S1P), a naturally occurring signaling molecule. [, , ] Fingolimod plays a significant role in scientific research, particularly in immunology and neuroscience. [, , ] Its ability to modulate immune responses and influence cellular processes within the central nervous system makes it a valuable tool for investigating various biological pathways and disease mechanisms. [, , ]

Fingolimod Phosphate (FTY720-P)

Compound Description: Fingolimod phosphate is the active metabolite of fingolimod, formed through phosphorylation by sphingosine kinase 2 (SphK2). [, , , ] It acts as a sphingosine 1-phosphate receptor (S1PR) modulator, primarily targeting S1P1 receptors on lymphocytes. This interaction prevents lymphocyte egress from lymph nodes, reducing their recirculation and trafficking to the central nervous system (CNS). [, , ]

Relevance: Fingolimod phosphate is the primary active metabolite of fingolimod and responsible for its pharmacological activity in treating relapsing multiple sclerosis (MS). [, , , ] Understanding the pharmacokinetics of fingolimod phosphate is crucial for optimizing fingolimod dosing and efficacy.

Sphingosine 1-Phosphate (S1P)

Compound Description: Sphingosine 1-phosphate (S1P) is a naturally occurring signaling lipid that plays a critical role in regulating lymphocyte trafficking, vascular permeability, and cell survival. [, ] S1P exerts its effects by binding to and activating a family of five G protein-coupled receptors, designated S1P1-5. [, ]

Relevance: Fingolimod, upon phosphorylation, acts as an S1P analog, competing with S1P for binding to S1PRs, particularly S1P1. This competitive antagonism disrupts the normal S1P signaling pathways, leading to the therapeutic effects of fingolimod in MS. [, ]

Dimethyl Fumarate (DMF)

Compound Description: Dimethyl fumarate (DMF) is an oral disease-modifying therapy for relapsing forms of MS. While its exact mechanism of action is not fully understood, it is thought to involve immunomodulatory and neuroprotective effects. [, , , , , ]

Interferon Beta-1a

Compound Description: Interferon beta-1a is an injectable disease-modifying therapy for relapsing forms of MS. It exerts its therapeutic effects by modulating immune responses and reducing inflammation within the CNS. [, , , ]

Relevance: Interferon beta-1a serves as a reference treatment for comparing the efficacy and safety of fingolimod in clinical trials. [, , , ] Fingolimod has shown superior efficacy to interferon beta-1a in reducing relapse rates and MRI activity in some studies.

Natalizumab

Compound Description: Natalizumab is a monoclonal antibody that targets α4 integrin, a cell surface protein involved in lymphocyte trafficking to the CNS. By blocking α4 integrin, natalizumab prevents inflammatory cells from entering the CNS, reducing inflammation and MS relapses. [, , ]

Relevance: Natalizumab is another disease-modifying therapy for relapsing forms of MS, often used in patients with highly active disease. [, , ] Studies have investigated switching therapies from natalizumab to fingolimod and vice versa, evaluating the potential benefits and risks associated with each treatment strategy.

Rituximab

Compound Description: Rituximab is a monoclonal antibody that targets CD20, a protein found on the surface of B cells. It depletes B cells, which are involved in the immune response in MS. []

Relevance: Rituximab is another treatment option for relapsing MS. Studies have compared switching from natalizumab to rituximab, fingolimod, or dimethyl fumarate to determine the most effective strategy for preventing disease activity. [] One study suggested switching to rituximab led to fewer enhancing lesions and discontinuations compared to fingolimod or dimethyl fumarate. []

Temozolomide

Compound Description: Temozolomide is a chemotherapy drug commonly used to treat glioblastoma, a type of malignant brain tumor. []

Relevance: While not directly related to fingolimod in terms of its therapeutic use in MS, temozolomide was investigated alongside fingolimod in preclinical models of glioblastoma. [] The study explored the potential anti-cancer effects of both drugs individually and in combination.

Cladribine

Compound Description: Cladribine is an oral medication that acts as an immunosuppressant, primarily targeting lymphocytes. []

Relevance: Cladribine was under consideration for MS treatment around the same time as fingolimod. [] Although it was later rejected by the FDA for the MS indication, it represents another example of an oral disease-modifying therapy explored for managing MS.

Overview

Fingolimod is a synthetic compound primarily known for its application as an immunomodulatory drug, specifically in the treatment of multiple sclerosis. It functions by modulating sphingosine-1-phosphate receptors, which play a crucial role in lymphocyte trafficking. This mechanism effectively reduces the migration of lymphocytes from lymph nodes to the central nervous system, thereby decreasing inflammation and damage associated with multiple sclerosis.

Source

Fingolimod was developed by Novartis and is marketed under the trade name Gilenya. It was first approved by the U.S. Food and Drug Administration in 2010, marking it as the first oral medication for relapsing forms of multiple sclerosis.

Classification

Fingolimod is classified as a sphingosine-1-phosphate receptor modulator. It is categorized under immunosuppressants due to its ability to modulate immune responses.

Synthesis Analysis

Methods

The synthesis of Fingolimod has been approached through several methods, with a focus on optimizing yield and minimizing hazardous materials. A notable method involves a seven-step synthesis starting from octanophenone, which includes:

  1. Reduction of octanophenone to form an intermediate.
  2. Friedel-Crafts acylation followed by nucleophilic substitution.
  3. Reduction of nitro groups to amines.
  4. Formation of the final product through salt formation with hydrochloric acid.

Technical Details

The synthesis typically utilizes reagents such as sodium borohydride, aluminum chloride, and palladium on carbon for hydrogenation processes. The reaction conditions vary significantly, often involving temperature control and specific solvents like tetrahydrofuran or methanol to optimize yield and purity .

Molecular Structure Analysis

Data

The molecular weight of Fingolimod is approximately 345.52 g/mol. Its structure features a sphingosine backbone, which is critical for its receptor-binding activity.

Chemical Reactions Analysis

Reactions

Fingolimod undergoes several key reactions during its synthesis, including:

  1. Nucleophilic substitution reactions: These are critical for introducing functional groups into the molecular structure.
  2. Reduction reactions: Used to convert nitro groups into amines, essential for forming the final active pharmaceutical ingredient.
  3. Acylation reactions: Important for building the aromatic ring structure that contributes to its pharmacological properties.

Technical Details

The reduction processes typically involve catalytic hydrogenation using palladium on carbon under controlled conditions (temperature and pressure) to ensure high yields with minimal side products .

Mechanism of Action

Fingolimod acts primarily by binding to sphingosine-1-phosphate receptors on lymphocytes. This binding leads to:

  1. Internalization of receptors: Prevents lymphocyte egress from lymph nodes.
  2. Reduction in circulating lymphocytes: Lowers their availability to migrate into the central nervous system.

This mechanism effectively reduces autoimmune responses in conditions like multiple sclerosis, leading to decreased inflammation and neurodegeneration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fingolimod is typically a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Melting Point: Approximately 100-105 °C.
  • Stability: Fingolimod is stable under normal storage conditions but should be protected from light and moisture.

Relevant data indicate that Fingolimod exhibits good bioavailability when administered orally, which contributes to its efficacy as a treatment option for multiple sclerosis .

Applications

Fingolimod's primary application is in the treatment of multiple sclerosis, particularly in patients with relapsing forms of the disease. Beyond this primary use, research has explored its potential applications in other autoimmune diseases due to its immunomodulatory properties.

Recent studies have also investigated derivatives of Fingolimod for antibacterial activities against pathogens like Staphylococcus aureus, suggesting broader therapeutic potentials beyond its current indications .

Historical Development and Discovery of Fingolimod

Origins in Traditional Medicine: Myriocin from Isaria sinclairii

The immunosuppressive journey of fingolimod began with myriocin (ISP-I), a structurally complex metabolite isolated from the entomopathogenic fungus Isaria sinclairii (syn. Cordyceps sinclairii). This fungus has roots in traditional Chinese medicine, where it was historically employed for its therapeutic properties. Initial characterization revealed myriocin as (2S,3S,4R)-(E)-2-amino-3,4-dihydroxy-2-hydroxymethyl-14-oxoeicos-6-enoic acid – a sphingoid-like molecule featuring multiple chiral centers, a conjugated diene, and a C14 carbonyl group [1] [4]. Biochemically, myriocin acts as a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis. This inhibition disrupts de novo ceramide synthesis, explaining its immunosuppressive activity observed in mouse models where it demonstrated 10-100-fold greater potency than cyclosporin A in prolonging skin allograft survival [1] [8]. Despite this promising activity, therapeutic development of native myriocin faced significant hurdles due to its poor aqueous solubility, gastrointestinal toxicity, and synthetic complexity stemming from its four chiral centers and labile functional groups [1] [5].

Table 1: Key Characteristics of Myriocin

PropertyCharacterization
Natural SourceIsaria sinclairii (Chinese caterpillar fungus)
Chemical ClassSphingoid-like amino acid
Molecular TargetSerine palmitoyltransferase (SPT)
BioactivityImmunosuppression (IC₅₀ = 8.0 nM)
Structural Limitations4 chiral centers, conjugated diene, labile carbonyl

Structural Derivation and Synthetic Optimization of Myriocin

To overcome myriocin's limitations, Fujita et al. initiated a systematic structure-activity relationship (SAR) campaign focused on simplifying its architecture while preserving immunosuppressive activity. Early modifications revealed that:

  • The C-4 hydroxyl group could be removed without significant activity loss
  • The C-6 double bond was not essential for immunosuppression
  • The C-14 ketone could be reduced or modified
  • The C-3 chiral center could be eliminated [1] [5]

This knowledge enabled a radical simplification strategy: replacement of the polar C1–C5 headgroup with a symmetric 2-alkyl-2-aminopropane-1,3-diol unit. Critically, incorporation of a phenyl ring into the alkyl chain (creating an aromatic anchor) reduced molecular flexibility and improved physicochemical properties. The resulting compound, initially designated FTY720 (later fingolimod), represented a dramatic reduction in complexity: from myriocin's 20-carbon chain with multiple functional groups to a symmetric C13 structure with only one chiral center. This optimization yielded a molecule with enhanced metabolic stability, improved solubility, and reduced toxicity, while maintaining nanomolar immunosuppressive activity (IC₅₀ = 6.1 nM) [1] [5] [8]. The strategic elimination of three chiral centers also enabled cost-effective synthesis – a crucial factor for pharmaceutical development.

Evolution of FTY720 as a Sphingosine Analogue

Fingolimod's design intentionally mimicked endogenous sphingosine, a key sphingolipid metabolite. However, its mechanism diverged significantly from the parent myriocin: Unlike myriocin's SPT inhibition, fingolimod does not disrupt sphingolipid biosynthesis. Instead, it undergoes phosphorylation by sphingosine kinase 2 (SphK2) – predominantly expressed in the brain and vasculature – to form the active metabolite fingolimod-phosphate (FTY720-P) [2] [6]. This transformation enables fingolimod to function as a sphingosine-1-phosphate (S1P) receptor modulator.

FTY720-P acts as a functional antagonist at S1P₁ receptors on lymphocytes, inducing receptor internalization and degradation. This disrupts S1P-guided lymphocyte egress from lymph nodes, sequestering autoreactive T-cells and reducing their infiltration into the central nervous system [2] [3]. Simultaneously, it exhibits receptor agonism at S1P₁, S1P₃, S1P₄, and S1P₅ receptors on neural cells (astrocytes, oligodendrocytes, neurons) and vascular endothelium, mediating direct neuroprotective effects [2] [6]. This dual mechanism represented a paradigm shift – transitioning from broad sphingolipid inhibition (myriocin) to targeted S1P receptor modulation. The structural analogy to sphingosine is evident in FTY720-P's similarity to S1P, particularly in the positioning of the phosphate group, alkyl chain, and primary amine – key pharmacophoric elements for S1P receptor engagement [1] [3].

Table 2: Key Structural Transitions from Myriocin to Fingolimod

FeatureMyriocinFingolimod (FTY720)Pharmacological Consequence
Polar HeadgroupAmino-dihydroxy acid2-Amino-1,3-propanediolReduced synthetic complexity
Chiral Centers41Economical synthesis
Alkyl ChainUnsaturated C14-ketonePhenyl-octylEnhanced stability & receptor engagement
Primary TargetSerine palmitoyltransferaseS1P receptorsShifted from metabolic inhibition to receptor modulation
Therapeutic IndexLow (GI toxicity)ImprovedViable clinical development

Key Milestones in Preclinical Validation and Patent Landscapes

The translational pathway of fingolimod featured several critical preclinical milestones:

  • Immunosuppressive Validation (1995-1998): Early studies demonstrated FTY720's ability to prolong skin allograft survival in rodents without inducing generalized immunosuppression. Unlike calcineurin inhibitors, it spared memory T-cell function while inhibiting naive T-cell trafficking [1] [3].
  • Mechanistic Elucidation (2000-2004): Brinkmann et al. identified its S1P receptor-mediated lymphocyte sequestration mechanism, differentiating it from classical immunosuppressants [3].
  • Neuroprotective Discovery (2005-2010): Preclinical studies revealed direct CNS effects, including attenuation of astrogliosis, promotion of oligodendrocyte survival, and blood-brain barrier stabilization in experimental autoimmune encephalomyelitis (EAE) models – predicting utility in multiple sclerosis [3] [7].

Patent landscapes played a crucial role in securing commercial development. Initial patents filed by Yoshitomi Pharmaceutical (now Mitsubishi Tanabe Pharma) protected:

  • The core chemical structure of 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diol derivatives
  • Pharmaceutical compositions for immunosuppression
  • Methods of synthesizing FTY720 [10]

Subsequent patents expanded claims to neuroprotective applications, reflecting evolving mechanistic understanding. The licensing partnership with Novartis (1997) accelerated global development, culminating in FDA approval for relapsing-remitting multiple sclerosis (2010) – making fingolimod the first oral S1P receptor modulator approved for any indication [3] [7] [10]. Patent expiration timelines (2017-2019 across major markets) subsequently facilitated generic entry, though formulation and method-of-use patents extended protection for specific applications.

Table 3: Preclinical and Patent Milestones for Fingolimod

Year RangeKey MilestoneSignificance
1992-1995Myriocin SAR leads to FTY720 designStructural simplification enables drug development
1996-1998Proof of concept in transplant modelsValidates unique lymphocyte-trapping mechanism
1999-2001S1P receptor modulation identifiedMechanistic breakthrough differentiates from myriocin
2002-2005Neuroprotection demonstrated in EAE modelsExpands utility to CNS disorders
2006-2009Phase III trials for multiple sclerosisConfirms efficacy in humans
2010FDA approval (Gilenya®)First oral disease-modifying MS therapy

The chemical evolution of fingolimod exemplifies how natural product optimization – guided by rigorous SAR and mechanistic insight – can yield novel therapeutics with transformed pharmacological profiles. Its journey from fungal metabolite to targeted S1P modulator underscores the enduring value of natural chemical scaffolds in drug discovery.

Properties

CAS Number

162359-55-9

Product Name

Fingolimod

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3

InChI Key

KKGQTZUTZRNORY-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Solubility

Soluble

Synonyms

2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride
fingolimod
fingolimod hydrochloride
FTY 720
FTY-720
FTY720
Gilenia
gilenya

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.